![molecular formula C13H16ClNO2 B063520 Spiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 159635-39-9](/img/structure/B63520.png) 
            | REACTION_CXSMILES | Cl.[NH:2]1[CH2:7][CH2:6][C:5]2([CH2:12][C:11](=O)[C:10]3[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=3[O:8]2)[CH2:4][CH2:3]1.[BH4-].[Na+]>CO.[Pd].C(O)C>[NH:2]1[CH2:7][CH2:6][C:5]2([CH2:12][CH2:11][C:10]3[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=3[O:8]2)[CH2:4][CH2:3]1 |f:0.1,2.3| | 
| Name | |
| Quantity | 
                                                                                    53 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl.N1CCC2(CC1)OC1=C(C(C2)=O)C=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    38 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [BH4-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Pd]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                After 30 minutes the mixture was evaporated                                                                             | 
| Duration | 
                                                                                30 min                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                treated with concentrated hydrochloric acid (2 mL) for 30 min                                                                             | 
| Duration | 
                                                                                30 min                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Evaporation                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                gave a residue which                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                Filtration                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to remove the catalyst                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    N1CCC2(CC1)OC1=C(CC2)C=CC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 89 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 208.5% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |